2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine
Description
Historical Context and Discovery of Pyrazole Derivatives
Pyrazole chemistry traces its origins to 1883, when Ludwig Knorr first synthesized the parent pyrazole structure through the condensation of β-diketones with hydrazines. This breakthrough laid the groundwork for systematic exploration of pyrazole derivatives, which gained momentum in the mid-20th century as their diverse pharmacological activities became apparent. Early derivatives like phenylbutazone (a pyrazolidinedione) demonstrated potent anti-inflammatory properties, though safety concerns later limited its use.
The structural plasticity of pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—enables extensive substitution patterns that modulate electronic, steric, and hydrogen-bonding properties. For instance, the introduction of methyl groups at the 1- and 3-positions, as seen in 1,3-dimethylpyrazole derivatives, enhances metabolic stability while maintaining binding affinity for biological targets. Such modifications have yielded compounds with antifungal, anticancer, and enzyme-inhibitory activities. The compound 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine builds upon this legacy, incorporating a methyl-substituted pyrazole moiety linked to a cyclopentylamine scaffold through a methylene bridge.
Table 1: Key Milestones in Pyrazole Derivative Development
Modern synthetic strategies, including green chemistry approaches using catalysts like ammonium chloride, have further diversified pyrazole architectures. The compound’s pyrazole component exemplifies this evolution, combining regioselective methylation with spatial orientation optimized for target interaction.
Significance of Substituted Cyclopentylamine Scaffolds in Medicinal Chemistry
Cyclopentylamine derivatives have emerged as critical pharmacophores due to their conformational rigidity and ability to mimic natural amine neurotransmitters. For example, cyclopentamine—a structurally related compound—acts as a sympathomimetic by promoting norepinephrine release, while trans-2-phenylcyclopentylamine (cypenamine) exhibits antidepressant properties. The cyclopentylamine moiety in 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine introduces a constrained bicyclic structure that enhances binding to amine-processing enzymes and transporters.
Table 2: Therapeutic Applications of Cyclopentylamine-Containing Compounds
The cyclopentylamine scaffold’s versatility stems from its ability to adopt chair-like conformations that complement hydrophobic binding pockets in targets such as succinate dehydrogenase (SDH) and the norepinephrine transporter (NET). In 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine, the primary amine group facilitates hydrogen bonding with catalytic residues, while the cyclopentane ring provides steric bulk to enhance selectivity. Molecular docking studies of analogous compounds reveal that the cyclopentyl group occupies a hydrophobic subpocket in SDH, with the pyrazole ring participating in π-π stacking interactions.
Hybridization with pyrazole further augments pharmacological potential. For instance, the methyl groups on the pyrazole ring reduce metabolic deamination, extending the compound’s half-life. This synergy between pyrazole and cyclopentylamine motifs underscores the compound’s promise as a scaffold for developing multitarget ligands, particularly in neurological and infectious disease contexts.
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8-6-10(14(2)13-8)7-9-4-3-5-11(9)12/h6,9,11H,3-5,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATRBJDYQXXQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC2CCCC2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine typically involves the reaction of 1,3-dimethyl-5-pyrazolylmethanol with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Substituted Cyclic Amines
Analysis :
- Substitution Position: The 1,3-dimethylpyrazole in the target compound provides steric hindrance and electronic effects distinct from the 1-methylpyrazole analog (CAS 1249204-75-8).
Heterocyclic Variants
Analysis :
Research and Application Insights
- Biological Relevance : Pyrazole derivatives are prevalent in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability. The target compound’s cyclopentane moiety may confer conformational rigidity, useful in receptor-targeted therapies .
- Discontinuation Factors: Limited commercial availability (e.g., discontinued status ) may stem from inferior efficacy, stability issues, or the emergence of optimized analogs like CAS 1249204-75-8, which offers a more streamlined structure .
Biological Activity
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine is a heterocyclic organic compound notable for its potential biological activities. This compound features a cyclopentane ring and a pyrazole moiety, which contribute to its diverse pharmacological properties. The following sections explore the biological activity of this compound, including its mechanisms, therapeutic applications, and research findings.
Chemical Structure and Properties
The molecular formula of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine is C11H19N3. The structural characteristics of this compound are crucial for its biological activity, particularly the presence of the pyrazole ring, which is associated with various pharmacological effects.
The biological activity of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds containing pyrazole moieties can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity
Studies have shown that 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine exhibits significant antimicrobial properties. For instance:
- In vitro studies indicated that derivatives of pyrazole compounds demonstrated efficacy against various bacterial strains including E. coli and S. aureus .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells:
- A study found that certain pyrazole derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, indicating potent anticancer effects .
Anti-inflammatory Activity
The anti-inflammatory potential of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine has been highlighted in various studies:
- Compounds derived from the pyrazole framework have shown to effectively reduce levels of pro-inflammatory cytokines such as TNFα and IL-6 .
Case Study 1: Antileishmanial Activity
In a specific study focusing on antileishmanial activity, 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine was tested against Leishmania promastigotes:
- The results indicated an IC50 value of 0.018 µM, which was significantly more potent than standard treatments like miltefosine (IC50 = 3.130 µM) .
Case Study 2: Antimalarial Activity
Research has also explored the antimalarial properties of this compound:
- It was found to exhibit substantial activity against Plasmodium species in vitro, suggesting potential as a lead compound for malaria treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine, and what challenges arise in its purification?
- Methodology : A multi-step synthesis approach is recommended, starting with functionalization of the pyrazole core (1,3-dimethyl-1H-pyrazole) followed by alkylation at the 5-position. For cyclopentane integration, reductive amination or nucleophilic substitution can be employed. Key challenges include controlling regioselectivity during alkylation and minimizing byproducts from secondary amine formation. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization using polar aprotic solvents like dichloromethane/ethanol mixtures .
- Data : Example yields range from 45–65% for final products, with purity confirmed via HPLC (>95%) and melting point analysis .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : NMR should confirm the absence of unreacted cyclopentane intermediates (e.g., δ 2.5–3.0 ppm for cyclopentyl-CH-N) and presence of pyrazole methyl groups (δ 2.1–2.3 ppm, singlet). NMR should resolve the cyclopentane carbons (δ 25–35 ppm) and pyrazole quaternary carbons (δ 140–150 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H] peaks matching the molecular formula (CHN), with fragmentation patterns confirming the pyrazole-cyclopentane linkage .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different studies?
- Case Study : If one study reports antimicrobial activity (e.g., MIC 8 µg/mL against S. aureus) while another shows no efficacy, consider:
- Experimental Variables : Differences in bacterial strains, solvent carriers (DMSO vs. aqueous buffers), or assay protocols (broth microdilution vs. agar diffusion).
- Structural Confirmation : Re-evaluate compound purity and stability under assay conditions (e.g., via LC-MS post-incubation) to rule out degradation .
Q. How can the environmental fate and degradation pathways of this compound be modeled?
- Approach :
- Computational Modeling : Use EPI Suite to predict biodegradation (e.g., BIOWIN scores) and hydrolysis rates.
- Experimental Validation : Conduct photolysis studies (UV-Vis irradiation in aqueous media) and analyze metabolites via GC-MS. Key intermediates may include cyclopentane-1-amine and dimethylpyrazole fragments .
Q. What mechanistic insights explain its selectivity as a kinase inhibitor in cancer cell lines?
- Hypothesis : The cyclopentane-amine moiety may act as a hinge-binding motif, while the pyrazole group modulates hydrophobic interactions with kinase pockets.
- Methods :
- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets.
- Molecular Dynamics : Simulate binding to ATP-binding sites (e.g., EGFR T790M mutant) to assess steric and electronic complementarity .
Methodological Resources
Q. What computational tools are recommended for optimizing its pharmacokinetic properties?
- ADME Prediction : SwissADME for logP (predicted 2.1), BBB permeability (CNS MPO score 3.5), and CYP450 inhibition risk .
- Metabolite Identification : MetaboLynx (Waters) to detect phase I/II metabolites in microsomal incubations .
Q. How to design a stability-indicating HPLC method for this compound?
- Parameters :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (60:40 to 30:70 over 20 min).
- Detection : UV at 254 nm.
Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ 2.2 (s, 6H, pyrazole-CH), δ 3.1 (m, 2H, cyclopentane-CH-N) | |
| IR | 3250 cm (N-H stretch), 1604 cm (C=N pyrazole) | |
| ESI-MS | [M+H] m/z 221.2 (calc. 221.17) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
